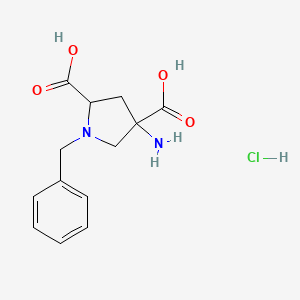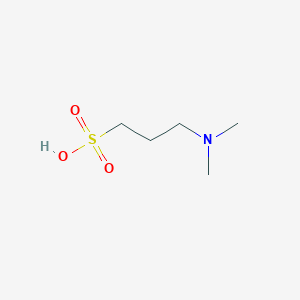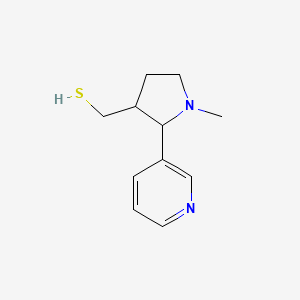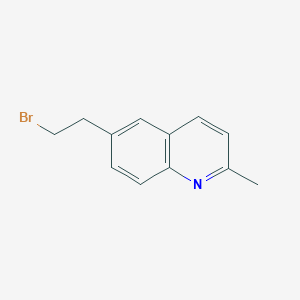
methyl N'-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a combination of bromine, fluorine, and sulfur atoms, which contribute to its distinctive reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide typically involves the reaction of 2-bromo-6-fluoroaniline with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamimidothioate intermediate. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Wissenschaftliche Forschungsanwendungen
Methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of bromine and fluorine atoms enhances its binding affinity and specificity for certain biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl N’-(2-chloro-6-fluorophenyl)carbamimidothioate;hydroiodide
- Methyl N’-(2-bromo-6-chlorophenyl)carbamimidothioate;hydroiodide
- Methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydrochloride
Uniqueness
Methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct reactivity and binding properties. This makes it particularly valuable for applications requiring high specificity and potency.
Eigenschaften
Molekularformel |
C8H9BrFIN2S |
|---|---|
Molekulargewicht |
391.04 g/mol |
IUPAC-Name |
methyl N'-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C8H8BrFN2S.HI/c1-13-8(11)12-7-5(9)3-2-4-6(7)10;/h2-4H,1H3,(H2,11,12);1H |
InChI-Schlüssel |
VSEKTFKBSOLJFR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=NC1=C(C=CC=C1Br)F)N.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15124522.png)


![2-[4-(Trifluoromethoxy)phenyl]morpholine HCl](/img/structure/B15124548.png)
![(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol](/img/structure/B15124556.png)


![3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15124570.png)

![2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B15124580.png)

![3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B15124584.png)


